

3-(4-bromophenyl)-5-methyl-1H-pyrazole crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-bromophenyl)-5-methyl-1H-pyrazole

Cat. No.: B117308

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure Analysis of **3-(4-bromophenyl)-5-methyl-1H-pyrazole**

Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.^{[1][2]} Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents, leading to a remarkable number of approved drugs with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.^{[3][4][5]} Marketed drugs such as Celecoxib (Celebrex®), an anti-inflammatory agent, and Sildenafil (Viagra®), a treatment for erectile dysfunction, highlight the profound impact of the pyrazole moiety in pharmaceuticals.^[3]

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, a precise understanding of the atomic arrangement, conformation, and intermolecular interactions within the crystalline state is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive technical analysis of the crystal structure of a specific derivative, **3-(4-bromophenyl)-5-methyl-1H-pyrazole** ($C_{10}H_9BrN_2$), a compound of interest for its potential applications in pharmaceutical and agrochemical development.^[6]

This document will detail the entire workflow, from crystal cultivation to the final structural refinement and interpretation, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary for such an analysis.

Part 1: Synthesis and High-Quality Crystal Cultivation

Material Sourcing and Synthesis Overview

For the purposes of this analysis, the target compound, **3-(4-bromophenyl)-5-methyl-1H-pyrazole**, was sourced commercially from Sigma-Aldrich, ensuring high purity for crystallization experiments.^[7]

While commercially available, it is valuable to understand the synthetic context. Pyrazole derivatives are commonly synthesized via the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. For the title compound, a plausible route involves the reaction of a substituted chalcone or a β -diketone with hydrazine, a robust and widely utilized method in heterocyclic chemistry.^[5]

Protocol: Single Crystal Growth via Slow Evaporation

The foundation of a successful single-crystal X-ray diffraction (SC-XRD) experiment is the availability of a high-quality, single, defect-free crystal.^{[8][9]} The protocol described here is based on the reported successful crystallization of the title compound.^[7]

Objective: To grow single crystals of **3-(4-bromophenyl)-5-methyl-1H-pyrazole** suitable for SC-XRD, typically 0.1-0.3 mm in at least one dimension.^[10]

Methodology:

- Solution Preparation: Dissolve approximately 50 mg of **3-(4-bromophenyl)-5-methyl-1H-pyrazole** in 5 mL of ethanol in a small, clean glass vial. Gentle heating may be applied to ensure complete dissolution.
 - Causality: Ethanol is chosen as the solvent due to its ability to dissolve the compound at a slightly elevated temperature and become a poorer solvent as it cools and evaporates,

promoting the slow formation of ordered crystal lattices. The concentration is managed to achieve a supersaturated solution upon cooling and evaporation.

- **Inducing Crystallization:** Cover the vial with a cap or paraffin film. Using a fine needle, pierce a few small holes in the covering.
 - **Causality:** The small perforations control the rate of solvent evaporation. Slow evaporation is critical; rapid solvent loss often leads to the formation of polycrystalline powder or poorly ordered, small crystals unsuitable for diffraction.[9]
- **Incubation:** Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
 - **Causality:** Vibrations can disrupt the delicate process of crystal lattice formation, leading to imperfections or multiple nucleation sites. A stable temperature ensures a steady, predictable evaporation rate.
- **Crystal Harvesting:** Over a period of several hours to days (24 hours reported as successful), clear, light pink, prism-shaped crystals should form.[7]
- **Quality Assessment:** Carefully examine the crystals under a polarizing microscope. A suitable single crystal should be transparent, have well-defined faces, and extinguish polarized light uniformly upon rotation.[9] Reject cloudy crystals, aggregates, or those with visible cracks.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

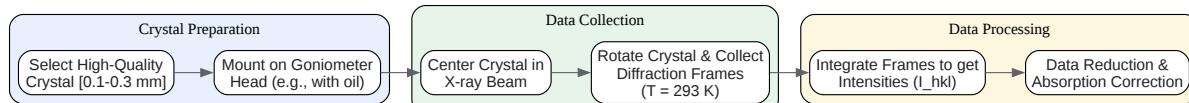
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Theoretical Framework: Bragg's Law

When a beam of monochromatic X-rays strikes a crystal, the rays are scattered by the electron clouds of the atoms. Constructive interference occurs only when the path difference between

X-rays scattered from parallel planes of atoms is an integer multiple of the wavelength. This condition is described by Bragg's Law:

$$n\lambda = 2d \sin(\theta)$$


Where:

- n is an integer.
- λ is the wavelength of the X-rays.
- d is the spacing between the crystal lattice planes.
- θ is the angle of incidence of the X-ray beam.[\[10\]](#)

By systematically rotating the crystal and measuring the angles (θ) and intensities of the diffracted beams, a three-dimensional map of the reciprocal lattice can be constructed, which is then used to determine the unit cell and the arrangement of atoms within it.

Experimental Workflow: From Crystal to Diffraction Data

The following diagram and protocol outline the standard workflow for SC-XRD data acquisition.

[Click to download full resolution via product page](#)

Caption: Workflow for SC-XRD Data Collection and Processing.

Protocol:

- **Crystal Mounting:** A selected crystal is carefully affixed to a glass fiber or loop, which is then attached to a goniometer head.

- Data Collection: The goniometer is mounted on the diffractometer. The crystal is cooled (if necessary, though data for the title compound was collected at 293 K) and precisely centered in the X-ray beam (typically Mo K α radiation).[7][11] The instrument, under computer control, rotates the crystal through a series of angles while a detector (like a CCD or CMOS area detector) records the diffraction patterns as a series of "frames".[12]
- Data Processing: Specialized software is used to integrate the raw diffraction spots from the frames to determine their intensities and positions. These data are then corrected for various experimental factors (e.g., absorption, polarization) to produce the final dataset of structure factor amplitudes ($|F_{hkl}|$).

Structure Solution and Refinement

The processed data provide the amplitudes of the structure factors but not their phases—this is the well-known "phase problem" in crystallography.[13]

Structure Solution: For small molecules like the title compound, direct methods are typically employed. These methods use statistical relationships between the measured intensities to derive initial phase estimates, allowing for the calculation of an initial electron density map.[13] Atoms are then located within this map to build a preliminary structural model.

Structure Refinement Protocol:

Refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[13][14]

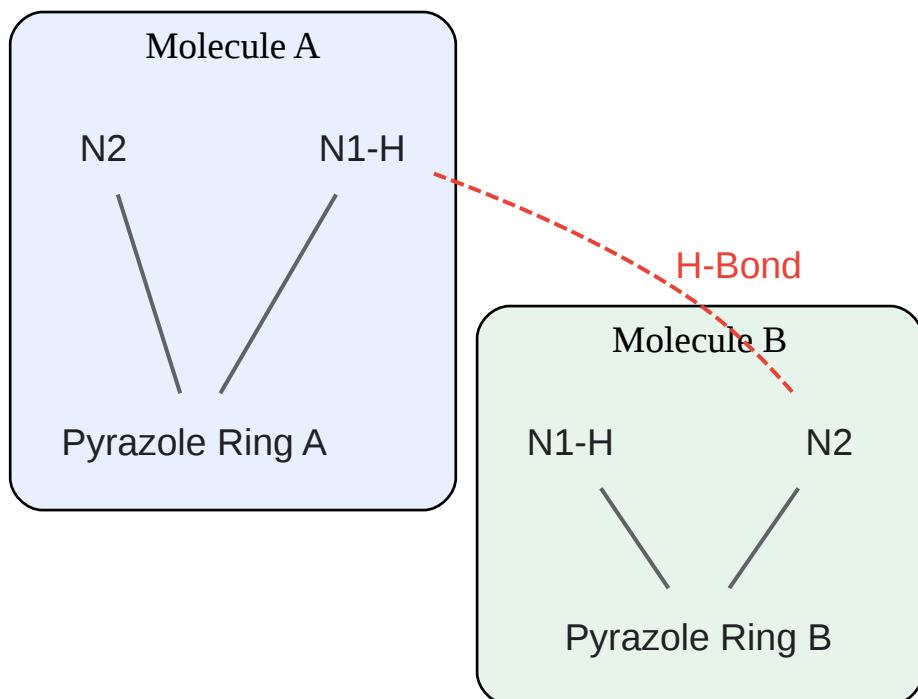
- Least-Squares Minimization: The most common technique is least-squares refinement, which minimizes the difference between the observed structure factor amplitudes ($|F_{obs}|$) and those calculated from the model ($|F_{calc}|$).[13] The function minimized is typically $\sum w(|F_{obs}|^2 - |F_{calc}|^2)^2$.
- Parameter Adjustment: In each cycle, atomic parameters are adjusted:
 - Positional coordinates (x, y, z) for each atom.
 - Anisotropic displacement parameters (ADPs), which model atomic vibrations.

- Hydrogen Atom Placement: Hydrogen atoms are weak X-ray scatterers and are often difficult to locate directly. For the title compound, they were placed at calculated positions and refined using a riding model (HFIX 137 in SHELXL).[\[7\]](#)
 - Trustworthiness: This standard procedure constrains the H-atom positions and displacement parameters to be geometrically dependent on their parent C or N atom. This is a chemically sensible and robust approach that improves the stability of the refinement.[\[15\]](#)
- Convergence and Validation: The refinement continues until the shifts in parameters are negligible. The quality of the final model is assessed using residual factors, primarily R1 (or Rgt(F)) and wR2 (or wRref(F²)). Lower values indicate a better fit between the model and the data.

Part 3: Crystallographic Data and Structural Interpretation

The analysis of **3-(4-bromophenyl)-5-methyl-1H-pyrazole** yielded a high-quality structural model, the key parameters of which are summarized below.

Crystallographic Data Summary


Parameter	Value	Reference(s)
Chemical Formula	$C_{10}H_9BrN_2$	[7][11]
Molecular Weight	237.10 g/mol	[16]
Crystal System	Orthorhombic	[7][11]
Space Group	$P2_12_12_1$ (No. 19)	[7][11][17]
a (Å)	5.9070(3)	[7][11]
b (Å)	9.2731(7)	[7][11]
c (Å)	17.5641(14)	[7][11]
α, β, γ (°)	90, 90, 90	[7][11]
Volume (Å ³)	962.09(12)	[7][11]
Z (Molecules/Unit Cell)	4	[7][11]
Temperature (K)	293(2)	[7][11]
Rgt(F)	0.0504	[7][11]
wRref(F ²)	0.0947	[7][11]

Molecular and Supramolecular Features

The asymmetric unit contains one molecule of **3-(4-bromophenyl)-5-methyl-1H-pyrazole**. The orthorhombic space group $P2_12_12_1$ is chiral and non-centrosymmetric.

Intermolecular Interactions: A key feature in the crystal packing of pyrazole-containing molecules is hydrogen bonding.[7] In this structure, the pyrazole N-H group acts as a hydrogen bond donor, while the lone pair on the second pyrazole nitrogen atom of a neighboring molecule acts as an acceptor. This results in the formation of supramolecular chains or networks.

The diagram below illustrates the fundamental N-H \cdots N hydrogen bonding interaction that dictates the crystal packing.

[Click to download full resolution via product page](#)

Caption: N-H...N hydrogen bonding motif in pyrazole structures.

This primary interaction, supplemented by weaker C-H... π and π - π stacking interactions involving the phenyl rings, governs the overall three-dimensional architecture of the crystal. The presence of the bulky bromophenyl group influences the steric environment and the specific geometry of these packing arrangements.

Part 4: Implications for Drug and Materials Design

The detailed structural information obtained from this analysis is not merely an academic exercise; it provides critical, actionable insights for scientists.

- Rational Drug Design: Knowing the precise 3D shape and the key hydrogen-bonding donors and acceptors allows computational chemists to model how this molecule might fit into the active site of a target protein. The bromophenyl group can be explored for halogen bonding interactions, a feature of increasing importance in drug design. The methyl group's position is now definitively known, helping to explain its steric influence on potential receptor binding.

- Crystal Engineering: Understanding the supramolecular synthons (in this case, the N-H···N interaction) allows for the design of new crystalline forms (polymorphs) or co-crystals with tailored physical properties, such as solubility and stability, which are critical factors for pharmaceutical formulation.
- Agrochemicals and Materials: The structural data can inform the design of new pesticides or herbicides where molecular shape is key to activity.^[6] Furthermore, the potential for forming organized supramolecular structures makes such compounds interesting for exploration in materials science.^[6]

Conclusion

This technical guide has detailed the comprehensive crystal structure analysis of **3-(4-bromophenyl)-5-methyl-1H-pyrazole**. Through a systematic process of crystal growth, single-crystal X-ray diffraction, and structure refinement, a precise and reliable model of the molecule's solid-state conformation and packing has been established. The structure is characterized by an orthorhombic $P2_12_12_1$ space group and a packing arrangement dominated by N-H···N hydrogen bonds. This atomic-level information is invaluable, providing a solid foundation for future research in medicinal chemistry, crystal engineering, and materials science, ultimately enabling the rational design of new molecules with enhanced function and desired properties.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Google Vertex AI Search.
- Crystal structure of **3-(4-bromophenyl)-5-methyl-1H-pyrazole**, C₁₀H₉BrN₂. (n.d.). De Gruyter.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). *Molecules*.
- 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). *Acta Crystallographica Section E*.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). NSENS.
- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
- Kočović, D., Mugoša, S., Shova, S., Tomić, Z. D., & Jaćimović, Ž. K. (2023). Crystal structure of **3-(4-bromophenyl)-5-methyl-1H-pyrazole**, C₁₀H₉BrN₂. *Zeitschrift für Kristallographie - New Crystal Structures*, 238(5), 863-865.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
- Single Crystal X-ray Diffraction. (n.d.). University of York, Chemistry Teaching Labs.
- Current status of pyrazole and its biological activities. (2015). Saudi Pharmaceutical Journal.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). International Journal of Pharmaceutical Sciences and Research.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules.
- Structure refinement: Some background theory and practical strategies. (2017). ResearchGate.
- New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science.
- Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (2008). Oxford Academic.
- Single-crystal X-ray Diffraction (Part 1). (2019). Pharmaceutical Crystallography: A Guide to Structure and Analysis.
- ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. (n.d.). ChemicalBook.
- Tomić, Z. D., Jaćimović, Ž. K., Kočović, D., Mugosa, S., & Shova, S. (2023). Crystal structure of **3-(4-bromophenyl)-5-methyl-1H-pyrazole**, C₁₀H₉BrN₂. UDG Academic Repository.
- Refinement method uses quantum calculations to detail intricacies in crystal structures. (2020). Chemistry World.
- 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1 H -pyrazole. (2007). ResearchGate.
- **3-(4-Bromophenyl)-5-methyl-1H-pyrazole**. (n.d.). Chem-Impex International.
- Eco-friendly one-pot synthesis of some new pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines. (2018). Green Chemistry Letters and Reviews.
- **3-(4-bromophenyl)-5-methyl-1H-pyrazole**. (n.d.). PubChem.
- Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. (2024). IUCrData.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Tetrahedron Letters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. fiveable.me [fiveable.me]
- 11. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C₁₀H₉BrN₂ | Semantic Scholar [semanticscholar.org]
- 12. books.rsc.org [books.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C₁₀H₉BrN₂ | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C₁₀H₉BrN₂ [empowerhr4inno.udg.edu.me]

- To cite this document: BenchChem. [3-(4-bromophenyl)-5-methyl-1H-pyrazole crystal structure analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b117308#3-4-bromophenyl-5-methyl-1h-pyrazole-crystal-structure-analysis\]](https://www.benchchem.com/product/b117308#3-4-bromophenyl-5-methyl-1h-pyrazole-crystal-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com